Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Description

BenchChem offers high-quality Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

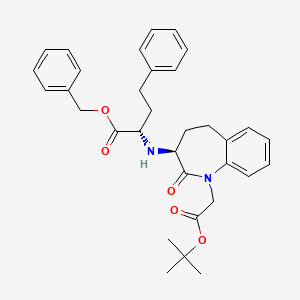

IUPAC Name |

benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCSKKNSVKJXAY-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675669 | |

| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356838-13-5 | |

| Record name | Benzyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Chemical Properties, Synthesis Logic, and Analytical Workflows of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Executive Summary

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) is a highly specialized, orthogonally protected derivative of benazeprilat[1][2]. While benazeprilat itself is the active diacid metabolite of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor benazepril[3][4], this dual-esterified form serves as a critical synthetic intermediate and analytical standard. By masking the polar carboxylic acid groups, this compound exhibits significantly altered pharmacokinetic properties and provides a controlled pathway for targeted deprotection in complex synthetic workflows and proteomics research[1][2].

Chemical Identity & Structural Elucidation

Benazeprilat contains a 1-benzazepine core with two distinct carboxylic acid moieties:

-

A 4-phenylbutanoic acid group.

-

An acetic acid group attached to the benzazepine nitrogen (often referred to as the "glycine" derivative due to the N-alkylated carboxymethyl structure)[3].

In Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, these two acidic sites are differentially protected:

-

The 4-phenylbutanoic acid is protected as a benzyl ester .

-

The N-acetic acid is protected as a tert-butyl ester [1][2].

Causality in Structural Design: The selection of benzyl and tert-butyl esters is not arbitrary; it establishes a strict orthogonal protection strategy. Benzyl esters are highly stable to mild acids but are readily cleaved via catalytic hydrogenolysis (H₂, Pd/C). Conversely, tert-butyl esters resist hydrogenolysis and basic conditions but are easily cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality allows researchers to selectively unmask one specific carboxylic acid while leaving the other protected, enabling the synthesis of asymmetric conjugates or specific prodrug derivatives without unwanted side reactions.

Caption: Orthogonal deprotection logic for selective ester cleavage in benazeprilat derivatives.

Physicochemical Properties

The dual esterification significantly increases the lipophilicity of the molecule compared to the parent diacid, making it highly soluble in organic solvents and altering its chromatographic behavior[2].

| Property | Value | Source |

| IUPAC Name | Benzyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | [2] |

| CAS Number | 1356838-13-5 | [1][2] |

| Molecular Formula | C₃₃H₃₈N₂O₅ | [1][2] |

| Molecular Weight | 542.67 g/mol | [1][2] |

| Exact Mass | 542.27800 Da | [2] |

| XLogP3 | ~6.0 | [2] |

| Topological Polar Surface Area (TPSA) | 84.9 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

Pharmacological Context: The RAAS Pathway

While the protected ester form is primarily an in vitro tool, its parent molecule, benazeprilat, is a potent inhibitor of the Renin-Angiotensin-Aldosterone System (RAAS)[3][4]. Benazeprilat competitively binds to the zinc metalloproteinase ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II[3]. The esterified derivatives are often utilized in metabolic stability assays to track the enzymatic kinetics of esterases that convert prodrugs into the active diacid.

Caption: RAAS pathway demonstrating the inhibitory mechanism of active benazeprilat on ACE.

Experimental Protocols: LC-MS/MS Quantification Workflow

To utilize Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester as an analytical standard in proteomics or metabolism studies[1], researchers must employ highly sensitive quantification methods. The following LC-MS/MS protocol is designed as a self-validating system, incorporating internal standards and specific gradient conditions tailored to the compound's high lipophilicity (XLogP3 ~6.0)[2].

Causality in Method Design:

-

Protein Precipitation: Cold acetonitrile is used to denature plasma proteins while efficiently extracting the highly non-polar dual ester.

-

Gradient Elution: A steep organic gradient is required to elute the compound from the C18 stationary phase due to the bulky, hydrophobic benzyl and tert-butyl groups.

-

ESI+ Ionization: The secondary amine in the benzazepine core acts as an excellent proton acceptor, making positive Electrospray Ionization (ESI+) the optimal choice for generating the [M+H]⁺ precursor ion at m/z 543.3.

Step-by-Step Methodology:

-

Sample Preparation (Self-Validating Extraction):

-

Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

-

Spike with 10 µL of an isotopically labeled internal standard (e.g., Benazeprilat-d5 at 100 ng/mL) to validate extraction efficiency and correct for matrix effects.

-

Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to precipitate proteins.

-

Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

-

UHPLC Separation:

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

-

Gradient: Start at 30% B, hold for 0.5 min. Ramp to 95% B over 3.0 min to elute the lipophilic ester. Hold at 95% B for 1.5 min, then re-equilibrate at 30% B.

-

Flow Rate: 0.4 mL/min. Injection volume: 5 µL.

-

-

Mass Spectrometry (MRM Detection):

-

Operate the Triple Quadrupole MS in ESI+ mode.

-

Precursor Ion: m/z 543.3 [M+H]⁺.

-

Product Ion (Transitions): Monitor specific fragments (e.g., loss of the tert-butyl group or benzyl cleavage) optimized via direct infusion.

-

Collision Energy (CE): Optimize between 15-30 eV for maximum fragment yield.

-

-

System Validation:

-

Run a calibration curve from 1 ng/mL to 1000 ng/mL. Ensure the coefficient of determination (R²) is ≥ 0.995.

-

Analyze Quality Control (QC) samples at low, medium, and high concentrations. Acceptance criteria dictate that QC accuracy must fall within ±15% of the nominal concentration.

-

Caption: Step-by-step LC-MS/MS analytical workflow for quantifying the dual-esterified metabolite.

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5463984, Benazeprilat". pubchem.ncbi.nlm.nih.gov. URL:[Link]

-

Wikipedia. "Benazepril". wikipedia.org. URL: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Executive Summary

In the development and quality control of Angiotensin-Converting Enzyme (ACE) inhibitors, the synthesis of reference standards and protected metabolites is a critical regulatory requirement. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS 1356838-13-5) serves as a highly specialized, orthogonally protected derivative of benazeprilat—the active di-acid metabolite of the prodrug Benazepril.

This technical guide explores the mechanistic utility of this compound. By leveraging two distinct esterification groups (benzyl and tert-butyl), synthetic chemists and analytical scientists can achieve absolute regiocontrol during deprotection phases. This whitepaper details the compound's physicochemical properties, the causality behind its orthogonal deprotection workflows, and its application as a reference standard in impurity profiling[1],[2].

Physicochemical and Structural Profile

Understanding the baseline metrics of CAS 1356838-13-5 is the first step in integrating it into complex synthetic or analytical workflows. The compound features a benzazepine core linked to a homophenylalanine side chain, with the two carboxylic acid moieties masked by chemically distinct protecting groups[1],[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | (3S)-2,3,4,5-Tetrahydro-2-oxo-3-[[(1S)-3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester |

| CAS Registry Number | 1356838-13-5 |

| Molecular Formula | C₃₃H₃₈N₂O₅ |

| Molecular Weight | 542.67 g/mol |

| Product Category | Impurity Standard / Protected Metabolite |

| Primary Applications | Proteomics research, LC-MS Reference Standard, Prodrug Synthesis |

The Mechanistic Paradigm of Orthogonal Protection

The true value of CAS 1356838-13-5 lies in its orthogonal protection strategy . In advanced peptidomimetic synthesis, modifying one specific functional group while leaving another intact is a persistent challenge.

-

The tert-Butyl Ester (Acid-Labile): Located on the benzazepine-1-acetic acid moiety, this group is highly susceptible to strong acids (e.g., Trifluoroacetic acid) but completely stable to catalytic hydrogenation and mild bases.

-

The Benzyl Ester (Reduction-Labile): Located on the homophenylalanine side chain, this group is easily cleaved by catalytic hydrogenolysis (H₂, Pd/C) but remains entirely stable under standard acidic conditions.

This dual-esterification allows researchers to selectively unmask either the specific benzazepine core acid or the homophenylalanine acid. This regioselectivity is paramount when synthesizing conjugated metabolites (such as acyl-β-D-glucuronides) or complex next-generation prodrugs.

Orthogonal deprotection pathways for CAS 1356838-13-5 yielding specific benazeprilat mono-acids.

Experimental Workflows: Selective Deprotection

The following self-validating protocols outline how to manipulate CAS 1356838-13-5 to yield specific mono-acids.

Protocol A: Selective Acidolysis (tert-Butyl Cleavage)

Objective: Isolate Benazeprilat Benzyl Ester by removing the tert-butyl group while preserving the benzyl ester.

-

Solvation: Dissolve 1.0 equivalent of CAS 1356838-13-5 in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol).

-

Causality: DCM is a non-coordinating, aprotic solvent that stabilizes intermediate carbocations without participating in side reactions.

-

-

Scavenger Addition: Add 2.0 equivalents of Triisopropylsilane (TIPS).

-

Causality: Cleavage of the tert-butyl ester generates a highly reactive tert-butyl cation. TIPS acts as a scavenger, preventing this cation from re-alkylating the electron-rich benzazepine core.

-

-

Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.

-

Causality: TFA provides the necessary protonation of the ester carbonyl to drive the elimination of the tert-butyl group, while being volatile enough for easy post-reaction removal. The benzyl ester remains completely stable under these conditions.

-

-

Reaction & Monitoring: Stir at 25°C for 2 hours. Monitor the disappearance of the starting material via LC-MS.

-

Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the highly pure mono-acid.

Protocol B: Selective Hydrogenolysis (Benzyl Cleavage)

Objective: Isolate Benazeprilat tert-Butyl Ester by removing the benzyl group while preserving the tert-butyl ester.

-

Solvation: Dissolve 1.0 equivalent of CAS 1356838-13-5 in HPLC-grade Methanol.

-

Causality: Methanol readily solubilizes the substrate and facilitates excellent hydrogen gas mass transfer to the catalyst surface.

-

-

Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate) under an Argon atmosphere.

-

Causality: Argon prevents the spontaneous ignition of the dry palladium catalyst when exposed to solvent vapors and atmospheric oxygen.

-

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously for 4 hours.

-

Causality: The palladium surface catalyzes the addition of hydrogen across the benzylic C-O bond. Because the tert-butyl ester lacks this benzylic activation, it remains entirely inert, ensuring 100% regioselectivity.

-

-

Filtration: Filter the suspension through a tightly packed pad of Celite.

-

Causality: Celite traps the fine particulate Pd/C, preventing heavy metal contamination of the final product.

-

-

Isolation: Evaporate the filtrate to dryness under vacuum to yield the target mono-acid.

Analytical Application in Impurity Profiling

During the bulk manufacturing of Benazepril API, trace amounts of unreacted intermediates or degradation products can persist. Regulatory bodies (such as the FDA and EMA) require the strict quantification of these impurities. CAS 1356838-13-5 is frequently utilized as a reference standard to calibrate LC-MS instruments for the detection of ester-protected metabolites[1],[2].

LC-MS analytical workflow utilizing CAS 1356838-13-5 as an impurity reference standard.

By spiking known concentrations of CAS 1356838-13-5 into API batches, analytical chemists can establish precise Limit of Detection (LOD) and Limit of Quantification (LOQ) thresholds, ensuring the safety and efficacy of the final pharmaceutical product.

References

Sources

Synthesis and Characterization of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: A Technical Guide for Advanced API Intermediates

Abstract

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the stereoselective synthesis of active pharmaceutical ingredients (APIs) like Benazepril requires highly controlled intermediate stages. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) serves as a critical, orthogonally protected precursor[1][2]. This whitepaper provides an in-depth mechanistic analysis and a self-validating synthetic protocol for this intermediate, prioritizing asymmetric nucleophilic substitution over classical reductive amination to achieve superior diastereomeric purity and operational safety.

Chemical Identity & Structural Significance

Benazeprilat is the active diacid metabolite of the prodrug benazepril[3]. To synthesize benazeprilat directly or to generate novel prodrug derivatives for Structure-Activity Relationship (SAR) studies, chemists utilize a fully protected intermediate where both carboxylic acid moieties are masked.

In this specific intermediate, the homophenylalanine carboxyl group is protected as a benzyl ester , while the benzazepine-1-acetic acid carboxyl group is protected as a tert-butyl ester [3].

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Benzyl (S)-2-(((S)-1-(2-(tert-butoxy)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate |

| CAS Number | 1356838-13-5 |

| Molecular Formula | C₃₃H₃₈N₂O₅ |

| Molecular Weight | 542.67 g/mol |

| Stereochemistry | (S,S)-diastereomer |

| Core Application | Advanced synthetic intermediate / Impurity reference standard |

Mechanistic Causality of Orthogonal Protection

The selection of benzyl and tert-butyl protecting groups is not arbitrary; it is driven by the principle of orthogonal deprotection . In complex peptide and peptidomimetic synthesis, orthogonality ensures that one protecting group can be removed under specific conditions without affecting the other.

-

tert-Butyl Ester: Highly stable to nucleophilic attack and catalytic hydrogenation, but readily cleaved via acidolysis (e.g., using Trifluoroacetic acid (TFA) or HCl gas).

-

Benzyl Ester: Stable to mild acids and bases, but easily cleaved via hydrogenolysis (e.g., H₂, Pd/C).

This dual-protection strategy allows researchers to selectively unmask either the benzazepine acetic acid or the homophenylalanine moiety, facilitating the synthesis of mixed ester prodrugs or enabling simultaneous global deprotection to yield the active diacid, Benazeprilat.

Retrosynthetic Strategy & Pathway Design

Historically, the synthesis of benazepril derivatives relied on the reductive amination of a 2-oxo-4-phenylbutyrate ester with a benzazepine amine using sodium cyanoborohydride ( NaBH3CN )[4][5]. However, this classical route presents significant industrial and chemical drawbacks.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route A: Reductive Amination | Route B: Asymmetric SN2 Alkylation |

| Key Reagents | Benzyl 2-oxo-4-phenylbutyrate + NaBH3CN | Benzyl (R)-2-(nosyloxy)-4-phenylbutanoate + Base |

| Stereoselectivity | Poor (Typically yields a 7:3 (S,S):(S,R) ratio) | Excellent (>99% (S,S) via Walden inversion) |

| Toxicity Profile | High (Generates toxic cyanide byproducts) | Low (Avoids toxic reducing agents) |

| Downstream Processing | Requires complex fractional crystallization | Direct isolation via standard chromatography |

To ensure high enantiomeric purity and eliminate the use of toxic reducing agents, Route B is the modern standard[4][5]. By reacting tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-acetate[6] with a chiral sulfonate ester (such as a p-nitrobenzenesulfonate or "nosylate"), the reaction proceeds via an SN2 mechanism. The (R)-configuration of the sulfonate ester undergoes a strict Walden inversion, yielding the desired (S,S)-diastereomer.

Fig 1. Asymmetric S_N2 synthesis workflow yielding the (S,S) diastereomer via Walden inversion.

Self-Validating Experimental Protocol: Asymmetric SN2 Alkylation

The following protocol outlines the synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester using the highly stereospecific SN2 displacement method[4]. The protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow.

Materials Required:

-

tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-acetate (1.0 eq)

-

Benzyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutanoate (1.1 eq)

-

N-Methylmorpholine (NMM) or Potassium Carbonate ( K2CO3 ) (2.0 eq)

-

Anhydrous Toluene or Ethyl Acetate (Solvent)

Step-by-Step Methodology:

-

Reaction Initialization: Charge a dry, nitrogen-purged reactor with tert-butyl (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-acetate and the selected solvent (10 volumes).

-

Base Addition: Add N-Methylmorpholine (2.0 eq) to the stirring solution at room temperature.

-

Electrophile Introduction: Slowly add benzyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutanoate (1.1 eq) in portions to control any minor exothermic activity.

-

Thermal Activation: Elevate the reaction temperature to 75–80 °C. Maintain stirring for 8 to 10 hours[4].

-

IPC 1 (Reaction Kinetics): Sample the mixture after 8 hours. Perform HPLC analysis (UV 254 nm). Validation Check: The reaction is deemed complete when the peak area of the benzazepine starting material is < 1.0%.

-

Aqueous Workup: Cool the mixture to 20 °C. Quench with purified water (5 volumes). Separate the organic layer and wash sequentially with 5% aqueous NaHCO3 and brine to remove the water-soluble p-nitrobenzenesulfonate salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatographic Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

-

IPC 2 (Stereochemical Integrity): Perform chiral HPLC analysis on the purified fraction. Validation Check: Diastereomeric excess (d.e.) must be > 98.5%, confirming that the SN2 inversion occurred without racemization.

Global Deprotection to Benazeprilat

Once the fully protected intermediate is synthesized and validated, it can be converted into the active pharmaceutical ingredient, Benazeprilat, through orthogonal deprotection pathways.

Fig 2. Orthogonal deprotection pathways for converting the fully protected ester to Benazeprilat.

By leveraging the differential stabilities of the tert-butyl and benzyl esters, chemists maintain absolute control over the molecule's reactive sites, ensuring that the final Benazeprilat API is produced with maximum yield and structural fidelity.

References

-

A Process For The Preparation Of Benazepril Hydrochloride. Quick Company. Available at:[Link]

- Synthesis method of benazepril intermediate and benazepril hydrochloride. Google Patents (CN110835319A).

Sources

- 1. 115406-14-9|2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]

- 2. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | CAS No- 1356838-13-5 | NA [chemicea.com]

- 3. scbt.com [scbt.com]

- 4. A Process For The Preparation Of Benazepril Hydrochloride [quickcompany.in]

- 5. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]

- 6. tert-Butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Synthesis and Mechanistic Pathway of Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester: A Fully Protected ACE Inhibitor Intermediate

Executive Summary

Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester (CAS 1356838-13-5) is a highly specialized, fully protected intermediate and analytical standard utilized in the synthesis and metabolic profiling of the ACE inhibitor benazepril[1]. With a molecular formula of C33H38N2O5 and a molecular weight of 542.67 g/mol , this compound features a dual-protection strategy that is critical for advanced synthetic manipulations[2]. The nomenclature "(Glycine) tert-butyl ester" refers to the tert-butyl protected acetic acid moiety attached to the N1 position of the benzazepine ring, which structurally mimics a substituted glycine residue[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the synthetic choices, the mechanistic pathways of its formation, and the self-validating protocols required to synthesize this molecule with high diastereomeric purity.

Structural Architecture & Orthogonal Protection Strategy

In complex peptidomimetic synthesis, orthogonal protection is paramount. This molecule employs two distinct ester groups that can be cleaved under completely independent chemical conditions:

-

Benzyl Ester (Bn): Protects the homophenylalanine carboxylate. It is highly stable to mild acids and bases but can be selectively cleaved via palladium-catalyzed hydrogenolysis (H2, Pd/C) without affecting the tert-butyl ester.

-

tert-Butyl Ester (tBu): Protects the benzazepine-1-acetic acid moiety. It is completely stable to hydrogenolysis and nucleophiles but is highly labile to strong acids like Trifluoroacetic acid (TFA).

This orthogonality allows researchers to selectively unmask either carboxylate group depending on the required downstream application, making it an invaluable tool for synthesizing benazeprilat analogs.

Retrosynthetic Analysis & Pathway Selection

The industrial synthesis of benazepril traditionally relies on the reductive amination of ethyl 2-oxo-4-phenylbutyrate with the benzazepine amine, as described in the4[4]. However, this route is thermodynamically driven and yields a poor diastereomeric ratio (typically 70:30 of the desired S,S to the undesired S,R isomer), necessitating extensive and wasteful recrystallization steps[4].

To achieve the high diastereomeric purity required for Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester, the nucleophilic substitution pathway (analogous to the methodology in 5) is strictly preferred[5]. This route utilizes an SN2 displacement of a highly activated chiral sulfonate by the bulky benzazepine amine[6]. Because SN2 reactions proceed with a clean inversion of stereochemistry, starting with the (2R)-enantiomer of the activated butyrate guarantees the formation of the desired (S,S)-diastereomer with an excess of >96%[5].

Mechanistic Pathway: SN2 Triflate Displacement

Figure 1: Mechanistic pathway for the synthesis of Benazeprilat Benzyl Ester via SN2 displacement.

The critical step in this synthesis is the displacement of the triflate leaving group. The amine nucleophile attacks the electrophilic alpha-carbon of Benzyl (2R)-2-(trifluoromethylsulfonyloxy)-4-phenylbutyrate. Because the benzazepine amine is sterically hindered, the choice of base is critical to prevent the triflate from undergoing E2 elimination (which would yield an inactive alkene).

Quantitative Data: Optimization of Displacement Conditions

To validate the causality of reagent selection, the following table summarizes the optimization of the base used during the SN2 aza-alkylation step. N-Methylmorpholine (NMM) is specifically chosen because it is a weak, sterically hindered base. It acts as a proton sponge to neutralize the liberated triflic acid without acting as a competing nucleophile or inducing E2 elimination[5].

Table 1: Optimization of Base and Solvent in the SN2 Displacement Step

| Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de %) | Mechanistic Observation |

| Triethylamine (TEA) | DCM | 0 to 25 | 45 | 82 | High basicity promotes E2 elimination side-reactions. |

| Pyridine | DCM | 0 to 25 | 30 | 75 | Acts as a competing nucleophile (pyridinium salt formation). |

| N,N-Diisopropylethylamine | THF | 0 to 25 | 68 | 90 | Steric bulk prevents nucleophilic attack, but yield is moderate. |

| N-Methylmorpholine (NMM) | DCM | 0 to 25 | 88 | >96 | Optimal proton sponge; prevents elimination and racemization. |

Experimental Protocols (Self-Validating Workflow)

Step 1: Activation of the Chiral Pool Precursor (Triflation)

Objective: Convert Benzyl (2R)-2-hydroxy-4-phenylbutyrate into a highly reactive electrophile.

-

Charge a flame-dried round-bottom flask with Benzyl (2R)-2-hydroxy-4-phenylbutyrate (1.0 eq) and anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Add anhydrous pyridine (1.1 eq) to serve as an acid scavenger.

-

Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

-

Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 1.05 eq) over 30 minutes. The low temperature strictly prevents unwanted elimination reactions.

-

Stir for 1 hour at -20 °C. Quench with cold 0.5 M HCl, extract with DCM, wash with brine, and dry over Na2SO4.

Critical Causality Checkpoint: The resulting Benzyl (2R)-2-(trifluoromethylsulfonyloxy)-4-phenylbutyrate is highly unstable and prone to degradation or racemization at room temperature. It must be concentrated in vacuo at <20 °C and used immediately in the next step.

Step 2: SN2 Displacement (Aza-Alkylation)

Objective: Couple the benzazepine amine with the triflate via stereospecific inversion.

-

Dissolve (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester (0.95 eq) in anhydrous DCM.

-

Add N-Methylmorpholine (NMM, 1.2 eq) to the solution.

-

Cool the mixture to 0 °C.

-

Slowly transfer the freshly prepared triflate from Step 1 (1.0 eq in DCM) into the reaction flask.

-

Allow the reaction to slowly warm to 25 °C and stir for 4–6 hours.

-

Monitor via HPLC. Upon completion, wash the organic layer with water and brine, dry, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to isolate the pure (S,S)-Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester.

Orthogonal Deprotection Workflow

Figure 2: Orthogonal deprotection pathways for Benazeprilat Benzyl Ester (Glycine) tert-butyl Ester.

References

- Title: Benazeprilat Benzyl Ester (Glycine)

- Title: Benazeprilat Benzyl Ester (Glycine)

- Source: newdrugapprovals.

- Source: quickcompany.

- Source: google.

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | CAS No- 1356838-13-5 | NA [chemicea.com]

- 4. EP1891014B1 - Improved process for crystallization of benazepril hydrochloride - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. A Process For The Preparation Of Benazepril Hydrochloride [quickcompany.in]

Discovery and Isolation of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: A Whitepaper on Orthogonal Protection in ACE Inhibitor Synthesis

Executive Summary & Pharmacological Context

Benazepril is a highly effective, widely prescribed prodrug used in the management of hypertension and heart failure. Upon oral administration, it undergoes hepatic esterase cleavage to form benazeprilat , the active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor1[1].

In advanced drug development, impurity profiling, and proteomics research, isolating and modifying specific unsymmetrical diacid metabolites requires absolute regiocontrol over the carboxylic acid functional groups. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5) serves as a critical, orthogonally protected intermediate that solves this synthetic challenge 2[2]. This guide details the mechanistic rationale, synthetic workflow, and isolation protocols for this pivotal compound.

Figure 1: In vivo activation pathway of Benazepril to Benazeprilat and subsequent ACE inhibition.

Chemical Identity & Structural Parameters

The target molecule features a benzazepine core with two distinct branches: an N-acetic acid branch (referred to structurally as the "glycine" derivative) and a C3-homophenylalanine branch. The quantitative parameters of this intermediate are summarized below.

| Parameter | Value |

| Chemical Name | Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester |

| IUPAC Name | Benzyl (S)-2-(((S)-1-(2-(tert-butoxy)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate |

| CAS Registry Number | 1356838-13-5 |

| Molecular Formula | C₃₃H₃₈N₂O₅ |

| Molecular Weight | 542.67 g/mol |

| Predicted XLogP3 | ~6.0 |

| Topological Polar Surface Area | 84.9 Ų |

Data synthesized from authoritative chemical databases including3[3], 4[4], and structurally analogous diastereomeric profiling5[5].

Mechanistic Rationale: The Power of Orthogonal Protection

To synthesize specific derivatives of benazeprilat, chemists must differentiate the two carboxylic acid moieties. This is achieved through an orthogonal protection strategy :

-

The N-Acetic Acid Branch (tert-butyl ester):

-

The Homophenylalanine Branch (benzyl ester):

This self-validating orthogonal system ensures that either carboxylate can be unmasked independently, providing absolute regiocontrol for downstream functionalization.

Retrosynthetic Strategy & Experimental Methodology

The assembly of this complex intermediate relies on two critical steps: the N-alkylation of the benzazepine core and the stereospecific installation of the homophenylalanine moiety 6[6].

Figure 2: Orthogonal synthesis workflow for Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

Protocol 1: N-Alkylation of the Benzazepine Core

To prevent competitive alkylation, the C3 primary amine of the starting material is typically protected (e.g., as an N-phthalimide derivative) prior to lactam N-alkylation.

-

Preparation: Dissolve the N3-protected (S)-3-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Deprotonation: Cool the reaction vessel to 0°C. Slowly add 1.1 equivalents of Potassium tert-butoxide (KOtBu).

-

Causality: Maintaining 0°C prevents the base-catalyzed racemization of the sensitive C3 chiral center.

-

-

Alkylation: Add 1.2 equivalents of tert-butyl bromoacetate dropwise. Stir for 2 hours at room temperature.

-

Deprotection: Remove the C3 protecting group (e.g., via hydrazine if phthalimide was used) to yield the free primary amine intermediate.

-

Validation Check: ¹H-NMR (CDCl₃) must confirm the addition of a 9H singlet at ~1.45 ppm, validating the successful installation of the tert-butyl ester.

Protocol 2: Stereospecific SN2 Coupling (Homophenylalanine Installation)

-

Electrophile Preparation: Prepare Benzyl (R)-2-(trifluoromethanesulfonyloxy)-4-phenylbutanoate.

-

Coupling: React the intermediate from Protocol 1 with the triflate in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at -10°C for 4 hours.

-

Validation Check: Monitor by chiral HPLC to ensure the (S,S) configuration is maintained at >98% enantiomeric excess (ee).

Isolation and Analytical Characterization

Because the reaction matrix contains unreacted electrophiles and trace elimination byproducts, rigorous isolation is mandatory.

Isolation Protocol

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid generated during the Sₙ2 displacement. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Flash Column Chromatography: Load the concentrated organic phase onto a silica gel column. Elute with a gradient of Hexanes to EtOAc (9:1 to 7:3).

-

Causality: The fully protected target molecule is highly lipophilic (Predicted XLogP3 ~ 6.0), allowing it to elute rapidly while polar impurities remain bound to the baseline silica.

-

-

Crystallization: Concentrate the purified fractions in vacuo and recrystallize from a mixture of methyl tert-butyl ether (MTBE) and heptane to yield the pure product as a crystalline solid.

Analytical Validation Parameters

A self-validating analytical suite is required to confirm the orthogonal protection:

-

LC-MS: Expected mass-to-charge ratio m/z [M+H]⁺ = 543.3.

-

¹H-NMR (CDCl₃): The spectrum must simultaneously display the tert-butyl singlet (9H, ~1.4 ppm) and the benzyl methylene AB quartet (2H, ~5.1 ppm). The presence of both distinct signals self-validates the dual protection status.

Sources

- 1. ajpsonline.com [ajpsonline.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. 86541-75-5|2-((S)-3-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. chemistry-chemists.com [chemistry-chemists.com]

An In-depth Technical Guide to Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a key chemical entity associated with the angiotensin-converting enzyme (ACE) inhibitor, benazepril. Primarily recognized as an ester-protected metabolite of benazepril, this compound also serves as a significant reference standard in the synthesis and quality control of benazepril and its related substances.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, analytical methodologies for its characterization, and its relevance in the broader context of benazepril's pharmacology.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is crucial for its application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C33H38N2O5 | [1][2] |

| Molecular Weight | 542.67 g/mol | [1] |

| CAS Number | 1356838-13-5 | |

| Appearance | Likely a solid, specific details not widely published | |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane |

Synthesis and Origin

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not the primary therapeutic agent but rather a protected byproduct or intermediate in the synthesis of benazepril metabolites.[2] Its formation can be logically inferred from the known synthetic routes of benazepril, which often involve the coupling of a benzazepine intermediate with a protected amino acid derivative.

A plausible synthetic approach would involve the reaction of a suitably protected benazeprilat precursor with a glycine tert-butyl ester derivative, followed by benzylation. The tert-butyl and benzyl ester groups serve as protecting groups to prevent unwanted side reactions during the synthesis.

Caption: Plausible synthetic pathway for Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

Role in Drug Development and Pharmacology

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is intrinsically linked to the prodrug benazepril. Benazepril is administered orally and is subsequently metabolized in the liver by cleavage of its ester group to form the active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, benazeprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

The presence of ester protecting groups, as seen in Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, is a common strategy in drug synthesis to enhance stability and facilitate specific chemical transformations. In the context of benazepril, this particular ester may arise during synthesis or as a metabolite. Its characterization is vital for impurity profiling and ensuring the quality and safety of the final drug product.

Caption: Simplified schematic of the Renin-Angiotensin-Aldosterone System and the inhibitory action of benazeprilat.

Analytical Characterization

The identification and quantification of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, particularly as an impurity in benazepril drug substance or product, necessitates robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Representative HPLC Method

A stability-indicating HPLC method is crucial for separating benazepril from its related compounds, including potential impurities like Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester. The following is a representative method based on published protocols for benazepril and its impurities.[3][4]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm[3] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Rationale for Method Parameters:

-

C18 Column: Provides excellent separation for moderately polar to non-polar compounds like benazepril and its esters.

-

Buffered Mobile Phase: Controls the ionization state of the analytes, leading to improved peak shape and reproducibility.

-

Organic Modifier: Acetonitrile or methanol is used to elute the compounds from the column. A gradient elution is often employed to resolve complex mixtures of impurities with varying polarities.

-

UV Detection at 240 nm: This wavelength is suitable for detecting the aromatic chromophores present in the benazepril structure.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies of benazepril are performed.[5][6] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.

Typical Stress Conditions:

-

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H2O2).

-

Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80-100 °C).

-

Photolytic Degradation: Exposing the drug substance to UV and visible light.

The analytical method must be able to separate the main drug peak from all the degradation products formed under these stress conditions.

Caption: A typical workflow for the HPLC analysis of benazepril and its related compounds.

Conclusion

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a molecule of significant interest in the pharmaceutical analysis and process chemistry of benazepril. While not a therapeutic agent itself, its role as a protected intermediate and potential impurity underscores the importance of its characterization and control. A thorough understanding of its chemical properties, synthetic origins, and analytical determination is essential for ensuring the quality, safety, and efficacy of benazepril-containing drug products. The methodologies and information presented in this guide provide a solid foundation for researchers and scientists working with this important ACE inhibitor.

References

- Narayanam, M., Handa, T., Sharma, P., Singh, S., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques.

-

Narayanam, M., Handa, T., Sharma, P., Singh, S., & Singh, S. (2013). Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques. PubMed. Retrieved from [Link]

-

Reddy, B. P., Reddy, K. R., & Reddy, M. N. (2014). New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC. Scientific Research Publishing. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Benazepril EP Impurity and USP Related Compounds. Retrieved from [Link]

-

Taylor & Francis. (2018, August 27). Stability-Indicating HPTLC Method for Estimation of Benazepril in Bulk and Tablet Dosage Form. Retrieved from [Link]

-

Jetir.Org. (2024, June 7). Method development and validation of a stable HPLC method to measure benazepril hydrochloride in both bulk and Pharmaceutical do. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). benazepril hydrochloride and its Impurities. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). benazepril and its Impurities. Retrieved from [Link]

-

Analytical Chemistry: An Indian Journal. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. TSI Journals. Retrieved from [Link]

- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.

- Cirilli, R., La Manna, A., & Mollica, A. (1998). Stereoselective analysis of benazepril and its stereoisomers by reversed-phase high-performance liquid chromatography on a chiral AGP column.

-

ResearchGate. (n.d.). Preparation and characterization of Forms A and B of benazepril hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). WO2005009972A2 - Process for preparation of benazepril.

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). New process for preparing benazepril precursor. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. New Stability Indicating Method for Quantification of Impurities in Amlodipine and Benazepril Capsules by Validated HPLC [file.scirp.org]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of stress degradation products of benazepril by using sophisticated hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry and Synthetic Methodologies of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: A Technical Whitepaper

Executive Summary

The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a triumph of structure-based drug design, heavily reliant on precise stereochemical control. Benazepril, a potent second-generation ACE inhibitor, requires strict (3S, 1'S) stereochemistry to effectively bind the zinc-dependent catalytic active site of the ACE enzyme[1].

This whitepaper provides an in-depth technical analysis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS: 1356838-13-5), a critical, orthogonally protected intermediate and reference standard used in the synthesis and impurity profiling of benazepril metabolites[2]. We explore its stereochemical architecture, the causality behind its synthetic Dynamic Kinetic Resolution (DKR), and provide field-proven protocols for its isolation and validation.

Molecular Architecture & Stereochemical Significance

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester contains two critical stereocenters that dictate its pharmacological and synthetic utility:

-

The C3 Benzazepine Center (3S): Located on the core 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one ring.

-

The C1' Homophenylalanine Center (1'S): Located on the aliphatic side chain bridging the benzazepine core to the benzyl ester.

The Role of Orthogonal Protection

The compound employs a dual-protection strategy:

-

tert-Butyl Ester (Glycine moiety): Protects the acetic acid group attached to the benzazepine nitrogen. It is highly stable to basic conditions and nucleophilic attack but can be selectively cleaved under acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane).

-

Benzyl Ester (Homophenylalanine moiety): Protects the carboxylic acid of the side chain. It is stable to mild acids but is readily cleaved via catalytic hydrogenolysis (H2, Pd/C)[3].

This orthogonality allows synthetic chemists to selectively unmask either the monoacid (yielding benazepril prodrug analogs) or the diacid (yielding active benazeprilat) without disturbing the rest of the molecule.

Stereochemical Byproducts

During synthesis, the primary stereochemical impurity generated is the epimer. While the target compound possesses the (3S, 1'S) configuration, synthetic deviations can yield the (3R, 1'S) diastereomer, or the 1'-epi byproduct (3S, 1'R) (CAS: 1356011-61-4) if the starting homophenylalanine is not enantiomerically pure[4]. These diastereomers exhibit drastically reduced ACE inhibition because they fail to align with the S1 and S2' hydrophobic pockets of the enzyme[5].

Logical relationship between (3S, 1'S) stereochemistry and ACE inhibition efficacy.

Mechanistic Synthesis: Dynamic Kinetic Resolution (DKR)

The synthesis of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester relies on a highly sophisticated Dynamic Kinetic Resolution (DKR) [3].

If one were to attempt a standard SN2 displacement of a racemic 3-bromo-benzazepine derivative with an enantiopure amine, the maximum theoretical yield of the desired diastereomer would be 50%. DKR circumvents this limitation.

The Causality of the DKR Mechanism

-

Racemization in Situ: The starting material, 1-(tert-butoxycarbonylmethyl)-3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, has a highly acidic alpha-proton at the C3 position (flanked by a carbonyl and a bromine atom). In the presence of a mild base (e.g., Triethylamine) and heat, this proton is continuously abstracted, forming an enolate intermediate that rapidly racemizes the (3S) and (3R) enantiomers.

-

Stereoselective SN2 Inversion: The enantiopure nucleophile, (S)-homophenylalanine benzyl ester, attacks the racemic bromide mixture. Due to the steric bulk and chiral trajectory, the transition state for the attack on the (3R)-bromide is significantly lower in energy than the attack on the (3S)-bromide.

-

Equilibrium Shift: As the (3R)-bromide is consumed via SN2 inversion to form the desired (3S, 1'S) product, Le Chatelier's principle and the continuous base-catalyzed enolization force the unreacted (3S)-bromide to convert into the (3R)-bromide. This allows the reaction to theoretically achieve 100% conversion to the desired stereoisomer.

Synthetic workflow and DKR of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester.

Experimental Protocol: Synthesis and Isolation

To ensure high scientific integrity, the following protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to verify stereochemical fidelity before downstream processing.

Reagents and Materials

-

Racemic 1-(tert-butoxycarbonylmethyl)-3-bromo-benzazepin-2-one (1.0 eq)

-

(S)-Homophenylalanine benzyl ester (1.1 eq)

-

Triethylamine ( Et3N , 1.5 eq)

-

Anhydrous Ethyl Acetate or Acetonitrile (Solvent)

Step-by-Step Methodology

-

Reaction Assembly: Charge a dry, nitrogen-flushed round-bottom flask with 1.0 eq of the racemic bromide intermediate. Dissolve in anhydrous ethyl acetate (10 mL/g of substrate).

-

Nucleophile Addition: Add 1.1 eq of (S)-homophenylalanine benzyl ester, followed dropwise by 1.5 eq of Triethylamine.

-

Thermal DKR Activation: Heat the reaction mixture to a gentle reflux (80–85°C). Causality Note: Operating at room temperature will result in a standard kinetic resolution, stalling the reaction at ~50% yield. The thermal energy is required to overcome the activation barrier for the base-catalyzed enolization, ensuring continuous racemization of the bromide.

-

In-Process Control (IPC) via Chiral HPLC: After 24 hours, withdraw a 50 µL aliquot. Quench with dilute NH4Cl , extract into hexane, and analyze via Chiralpak AD-H column. Self-Validation Check: Do not proceed to work-up until the ratio of (3S,1'S) to (3R,1'S) exceeds 92:8 and starting material is <2%[6].

-

Aqueous Work-Up: Cool the mixture to 20°C. Wash sequentially with saturated aqueous NaHCO3 (to remove acidic impurities), water, and brine. Dry the organic layer over anhydrous Na2SO4 .

-

Crystallization & Diastereomeric Enrichment: Concentrate the organic layer under reduced pressure to yield a viscous oil. Dissolve the crude mixture in a minimal volume of hot diisopropyl ether. Allow to cool slowly to 4°C. The highly crystalline (3S, 1'S) target compound will precipitate, leaving the minor (3R, 1'S) and 1'-epi byproducts in the mother liquor.

-

Filtration: Filter the white crystalline solid and dry under vacuum at 40°C.

Analytical Data and Physicochemical Properties

Quantitative data for the target compound and its primary epimeric byproduct are summarized below to aid in analytical identification and impurity profiling.

Table 1: Physicochemical and Stereochemical Properties

| Property | Target Compound | Epimeric Byproduct |

| Nomenclature | Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester | 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester |

| CAS Registry Number | 1356838-13-5[2] | 1356011-61-4[4] |

| Stereochemistry | (3S, 1'S) | (3S, 1'R) or (3R, 1'S) |

| Molecular Formula | C33H38N2O5 | C33H38N2O5 |

| Molecular Weight | 542.67 g/mol | 542.67 g/mol |

| Topological Polar Surface Area | 84.9 Ų | 84.9 Ų |

| Predicted XLogP3 | ~6.0 | ~6.0 |

| Primary Industrial Role | Orthogonally protected intermediate / Reference Standard | Synthetic Impurity / Degradation Reference |

Conclusion

The stereochemistry of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not merely a structural footnote; it is the fundamental basis for its utility in synthesizing active ACE inhibitors. By leveraging orthogonal protecting groups and mastering Dynamic Kinetic Resolution, chemists can achieve near-perfect stereocontrol. The protocols and logical frameworks outlined in this guide provide a robust foundation for drug development professionals engaged in the synthesis, impurity profiling, and scale-up of benzazepine-class therapeutics.

Sources

Mechanistic Causality: The "Protect and Deprotect" Strategy

The Strategic Role of Glycine tert-Butyl Ester in Advanced Chemical Synthesis

As a Senior Application Scientist, I frequently observe that the success of complex, multi-step organic synthesis hinges not on the most exotic reagents, but on the reliable performance of foundational building blocks. In the realm of peptide assembly and pharmaceutical development, free amino acids present a distinct challenge: their bifunctional nature (containing both a nucleophilic amine and an electrophilic carboxylate) inevitably leads to uncontrolled polymerization, auto-condensation, and poor yields if left unprotected.

To achieve reproducible, sequence-specific coupling, the carboxyl terminus must be temporarily masked. Glycine tert-butyl ester—most frequently utilized in its highly stable hydrochloride salt form (Gly-OtBu·HCl)—serves as a premier protective building block, enabling chemists to dictate the exact trajectory of molecular assembly[1].

The utility of the tert-butyl ester group is rooted in its profound steric hindrance. The bulky tert-butyl moiety acts as a physical shield, effectively blocking the electrophilic carbonyl carbon from unwanted nucleophilic attack during peptide coupling cycles[1].

This steric bulk provides perfect orthogonal stability in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The ester remains entirely inert under the basic conditions (e.g., 20% piperidine) required to strip the Fmoc group from the N-terminus. However, the tert-butyl group is highly susceptible to acidolysis. When exposed to strong acids like Trifluoroacetic acid (TFA), the ester oxygen is protonated, leading to the cleavage of the ester bond and the formation of a highly stable tert-butyl cation and isobutylene gas. This irreversible gas evolution drives the deprotection reaction to completion, cleanly unmasking the native glycine carboxylate[1].

Why the Hydrochloride Salt? While the free base of glycine tert-butyl ester (CAS 6456-74-2) is available, it is rarely the preferred reagent for bench chemists. Free amino esters are highly prone to intermolecular auto-condensation, forming unwanted diketopiperazines. By isolating the compound as a hydrochloride salt (CAS 27532-96-3), the amine is protonated and rendered non-nucleophilic. This simple chemical modification drastically increases the compound's shelf-life, prevents hydrolysis under ambient conditions, and ensures it remains a free-flowing, easily handled crystalline powder[1][2][3].

Logical Workflow of Protection and Assembly

Logical workflow of Glycine carboxyl protection, coupling, and deprotection.

Beyond Peptides: Pharmaceutical Applications

While peptide chemistry is its stronghold, Gly-OtBu is a versatile intermediate in broader medicinal chemistry:

-

Prodrug Formulation: In drug development, the tert-butyl ester is used to temporarily increase the lipophilicity of a drug, enhancing cellular permeability and bioavailability. Once inside the body, endogenous esterases or physiological pH shifts cleave the ester to release the active therapeutic agent[2].

-

Asymmetric Synthesis: Glycine tert-butyl ester is frequently reacted with benzophenone to prepare specialized Schiff bases. These Schiff bases undergo asymmetric alkylation in the presence of chiral phase-transfer catalysts, serving as the foundation for synthesizing complex guanidine-containing pentacyclic compounds and novel active pharmaceutical ingredients (APIs)[4][5].

Quantitative Data: Orthogonal Stability & Cleavage Matrix

Understanding the specific reaction conditions that cleave or preserve the tert-butyl ester is critical for designing multi-step synthetic routes.

| Reagent / Condition | Effect on t-Butyl Ester | Mechanistic Causality |

| 20% Piperidine in DMF | Stable | Steric hindrance of the bulky t-butyl group prevents nucleophilic acyl substitution by the secondary amine. |

| 95% TFA / 2.5% TIS / 2.5% H₂O | Cleaved (Rapid) | Acidolysis protonates the ester, yielding a stable tert-butyl cation and driving the reaction via isobutylene gas evolution. |

| ZnBr₂ (500 mol%) in DCM | Cleaved (Selective) | Lewis acid coordination to both oxygens of the ester, followed by decomplexation. Allows for selective cleavage in the presence of N-(PhF) amines[6]. |

| Aqueous NaOH (1M) | Stable to Slow Hydrolysis | The extreme steric bulk severely retards standard base-catalyzed saponification compared to methyl or ethyl esters. |

Experimental Protocol: Self-Validating Peptide Coupling and Acidolytic Deprotection

To ensure high-fidelity synthesis, protocols must be self-validating. The following methodology details the coupling of an N-protected amino acid to Gly-OtBu·HCl, followed by its controlled deprotection, utilizing built-in analytical checkpoints.

Phase 1: Neutralization and Coupling

-

Free-Basing: Suspend 1.0 equivalent (eq) of Gly-OtBu·HCl in anhydrous Dichloromethane (DCM). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

-

Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt, liberating the reactive free amine without participating in side reactions.

-

Validation Check: Spot the organic layer on wet pH paper; a basic reading (pH ~9) confirms complete neutralization.

-

-

Activation: In a separate flask, dissolve 1.1 eq of the incoming N-protected amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of HATU in N,N-Dimethylformamide (DMF). Stir for 5 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At ester intermediate, priming it for nucleophilic attack.

-

-

Coupling: Transfer the activated Fmoc-Ala-OH solution into the Gly-OtBu solution. Stir at room temperature for 2 hours.

-

Validation Check: Perform a Ninhydrin (Kaiser) test on a micro-aliquot. A color change from blue to yellow/colorless confirms the complete consumption of the primary amine.

-

-

Isolation: Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under vacuum to yield the protected dipeptide intermediate.

Phase 2: Acidolytic Deprotection (Cleavage)

-

Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

-

Causality: While TFA cleaves the ester, it generates highly reactive tert-butyl carbocations. TIS and water act as nucleophilic scavengers, trapping these carbocations to prevent the re-alkylation of the peptide backbone.

-

-

Cleavage: Dissolve the purified intermediate in the cleavage cocktail (10 mL per gram of peptide). Stir at room temperature for 2 hours.

-

Validation Check: Observe the reaction vessel. The cessation of isobutylene gas bubbling is a physical indicator that the acidolysis is nearing completion.

-

-

Precipitation: Concentrate the mixture under a stream of nitrogen to 20% of its original volume. Add cold diethyl ether (-20°C) to precipitate the completely deprotected peptide. Centrifuge and decant the ether.

-

Final Validation: Analyze the precipitate via LC-MS. A mass shift of exactly -56 Da (loss of the isobutylene fragment) confirms the successful unmasking of the carboxylate.

Sources

- 1. Glycine Tert-Butyl Ester Hydrochloride Supplier & Manufacturer | Factory Price [boulingchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Glycine tert-butyl ester, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. pubs.acs.org [pubs.acs.org]

The Benzyl Ester (OBn) Carboxyl Protecting Group: A Strategic Guide for Complex Peptide and Organic Synthesis

Executive Summary

In the architecture of complex peptides and small-molecule therapeutics, the strategic selection of protecting groups is the primary determinant of synthetic success. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks—such as premature cleavage, racemization, or poor solubility—that trace back to incompatible protection strategies. The benzyl ester (OBn) stands as a cornerstone for C-terminal carboxyl protection, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) paradigm and solution-phase fragment condensation[1]. This whitepaper elucidates the mechanistic rationale, comparative advantages, and self-validating protocols for deploying the benzyl ester protecting group.

Mechanistic Principles & Orthogonality

The efficacy of a protecting group is defined by its stability during chain elongation and its facile, selective removal[2]. The benzyl ester provides robust protection against nucleophilic attack and mild acidic or basic conditions encountered during standard peptide coupling cycles.

Causality of Stability: The stability of the benzyl ester derives from the steric bulk of the phenyl ring, which shields the carbonyl carbon from adventitious nucleophiles. Furthermore, unlike the tert-butyl group, the benzyl moiety does not readily form a stabilized carbocation under mild acidic conditions, rendering it highly stable to standard acidolysis[3].

Orthogonality in Synthesis: In the classic Boc/Bzl strategy, the N-terminal tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA). The benzyl ester is completely stable to TFA because its cleavage requires either strong Brønsted acids (like anhydrous HF or TFMSA) or reductive conditions[1]. Conversely, the benzyl ester can be cleaved via catalytic hydrogenolysis (H 2 , Pd/C) without affecting Boc or Fmoc groups, offering true orthogonal flexibility[4]. This orthogonality is critical when synthesizing disulfide-containing peptides or performing directed modifications[].

Workflow of Orthogonal Protection using the Boc/Bzl Strategy.

Comparative Analysis of C-Terminal Protecting Groups

To contextualize the utility of the benzyl ester, it must be evaluated against other common C-terminal protecting groups[1]. The table below summarizes the quantitative and qualitative data dictating group selection[6].

| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality Profile | Primary Synthetic Use Case |

| Benzyl (OBn) | BnBr, Cs 2 CO 3 | H 2 /Pd-C or HF | Stable to TFA (Boc cleavage) | Boc/Bzl SPPS, Solution-phase condensation |

| tert-Butyl (OtBu) | Isobutylene, H + | TFA | Stable to Piperidine (Fmoc cleavage), H 2 /Pd-C | Fmoc/tBu SPPS |

| Methyl (OMe) | MeOH, HCl | LiOH (Saponification) | Stable to TFA, Piperidine | Simple, short fragment synthesis |

| Allyl (OAll) | Allyl bromide, base | Pd(PPh 3 ) 4 , PhSiH 3 | Stable to TFA, Piperidine, HF | Complex cyclic peptides, Glycopeptides |

Benzyl Esterification: The "Cesium Effect" Protocol

Direct esterification of amino acids under acidic conditions can lead to racemization or poor yields. The preferred modern approach utilizes the cesium salt of the amino acid[1].

The Causality of the Cesium Effect: The use of cesium carbonate (Cs 2 CO 3 ) is a deliberate mechanistic choice. The large ionic radius of the Cs + cation results in a low charge density, preventing tight ion-pairing with the carboxylate anion. In polar aprotic solvents like DMF, this renders the carboxylate highly "naked" and nucleophilic, significantly accelerating the S N 2 attack on benzyl bromide at room temperature while strictly preserving the stereochemical integrity of the α -carbon.

Protocol 1: Benzyl Esterification of C-Terminal Amino Acids

This protocol is a self-validating system designed for high-yield solution-phase preparation.

-

Salt Formation: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) in a minimal volume of ethanol. Add an aqueous solution of Cs 2 CO 3 (0.5 eq) and stir until dissolved.

-

Validation: The 0.5 eq of carbonate provides exactly 1.0 eq of Cs + , ensuring complete conversion to the mono-cesium salt without excess alkalinity that could trigger side reactions.

-

-

Solvent Exchange: Evaporate the solvent under reduced pressure to yield a dry powder. Redissolve the highly reactive cesium salt in anhydrous DMF.

-

Alkylation: Add Benzyl bromide (BnBr, 1.1 eq) dropwise. Stir at room temperature for 12-24 hours[1].

-

In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The successful formation of the ester is validated by the appearance of a new, higher R f spot that is strongly UV-active (due to the benzyl ring).

-

-

Quench & Extraction: Dilute the mixture with water to precipitate inorganic salts and quench trace BnBr. Extract the aqueous layer with diethyl ether.

-

Purification Wash: Wash the organic layer sequentially with saturated aqueous NaHCO 3 (to remove any unreacted free acid), water, and brine. Dry over anhydrous MgSO 4 .

-

Isolation: Filter and concentrate under reduced pressure to yield the pure Boc-AA-OBn product.

Deprotection Strategies: Catalytic Hydrogenolysis

While strong acids (HF, TFMSA) are used in final SPPS cleavage[3], catalytic hydrogenolysis is the premier method for solution-phase OBn deprotection due to its mildness, high atom economy, and preservation of acid-labile groups[7].

Mechanism of Action: Palladium on carbon (Pd/C) acts as a heterogeneous catalyst. Hydrogen gas adsorbs onto the Pd surface and dissociates into active atomic hydrogen. Crucially, the benzyl aromatic ring coordinates (chemisorbs) to the Pd surface via π -metal interactions. This specific affinity brings the benzylic C-O bond into direct proximity with the active hydrogen species. Insertion of Pd into the C-O bond followed by reductive elimination cleaves the ester, releasing the free acid and volatile toluene[7].

Mechanistic pathway of Pd/C catalyzed benzyl ester hydrogenolysis.

Protocol 2: Catalytic Hydrogenolysis for Benzyl Ester Deprotection

This procedure ensures complete cleavage while preventing heavy metal contamination.

-

Preparation: Dissolve the Peptide-OBn in methanol or ethanol[1].

-

Causality: Polar protic solvents facilitate peptide solubility and stabilize the transition state during reduction on the metal surface.

-

-

Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Safety Validation: Pd/C is highly pyrophoric. Inerting the flask prevents the ignition of methanol vapors upon catalyst introduction.

-

-

Atmosphere Exchange: Evacuate the flask under vacuum and backfill with H 2 gas from a balloon. Repeat this cycle three times.

-

Causality: Removing oxygen is critical to prevent explosive mixtures and ensures the Pd surface is fully saturated with hydrogen for optimal chemisorption.

-

-

Reaction: Stir the mixture vigorously at room temperature under the H 2 atmosphere[1].

-

In-Process Control (IPC): Monitor the reaction by HPLC. The self-validating endpoint is the complete disappearance of the hydrophobic OBn-peptide peak and the emergence of a more polar (earlier eluting) free-acid peak.

-

-

Filtration: Purge the flask with Argon to remove residual H 2 . Filter the reaction mixture through a tightly packed pad of Celite[1].

-

Validation: Celite traps the fine, sub-micron Pd/C particles, ensuring the final peptide formulation is entirely free of heavy metal contamination.

-

-

Isolation: Evaporate the filtrate under reduced pressure to yield the highly pure, deprotected peptide.

References

-

Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal.[Link]

-

NIH PMC. "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis." National Institutes of Health. [Link]

-

AAPPTec. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." AAPPTec. [Link]

-

ACS Publications. "Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme." The Journal of Organic Chemistry. [Link]

-

Wikipedia. "Protecting group." Wikipedia.[Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in Human Plasma

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in human plasma. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is a significant metabolite of Benazepril, an angiotensin-converting enzyme (ACE) inhibitor. The accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation for sample extraction, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The assay has been validated in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5][6][7]

Introduction

Benazepril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. It is a prodrug that is metabolized in the liver to its active form, benazeprilat, which is responsible for the therapeutic effect.[8][9] The metabolic pathway of benazepril can be complex, leading to the formation of various metabolites. Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an ester-protected metabolite of benazeprilat.[10] Understanding the formation and elimination of such metabolites is essential for a complete characterization of the drug's disposition and for assessing potential drug-drug interactions.

LC-MS/MS has become the definitive technique for bioanalytical studies due to its inherent selectivity and sensitivity. This application note presents a detailed protocol for a robust LC-MS/MS method for the quantification of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester in human plasma, suitable for high-throughput analysis in a drug development setting.

Experimental

Materials and Reagents

-

Analytes and Internal Standard (IS):

-

Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (Reference Standard, >98% purity)

-

Benazeprilat-d5 (Internal Standard, >98% purity)

-

-

Chemicals and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (K2EDTA as anticoagulant)

-

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | See Table 2 |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.00 | 20 |

| 0.50 | 20 |

| 3.00 | 95 |

| 4.00 | 95 |

| 4.10 | 20 |

| 5.00 | 20 |

Table 3: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester: m/z 543.3 → 369.2 |

| Benazeprilat-d5 (IS): m/z 402.2 → 208.2 | |

| Ion Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 50 psi |

Note: The MRM transition for the analyte is proposed based on its molecular weight of 542.67 g/mol and common fragmentation patterns of similar molecules.[10][11] The transition for the internal standard is based on established methods for benazeprilat analysis.[9] These may require optimization on the specific instrument used.

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester and Benazeprilat-d5 (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS in methanol.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike drug-free human plasma with the appropriate analyte working solutions to obtain final concentrations ranging from 1.00 to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

-

Lower Limit of Quantitation (LLOQ): 1.00 ng/mL

-

Low QC (LQC): 3.00 ng/mL

-

Medium QC (MQC): 500 ng/mL

-

High QC (HQC): 800 ng/mL

-

Sample Preparation Protocol

The following diagram illustrates the sample preparation workflow.

Caption: Workflow for plasma sample preparation.

Step-by-Step Protocol:

-